molecular formula C15H24OSi B8332832 Tert-butyl-(4-isopropenyl-phenoxy)-dimethyl-silane

Tert-butyl-(4-isopropenyl-phenoxy)-dimethyl-silane

Cat. No. B8332832
M. Wt: 248.43 g/mol
InChI Key: GANAAUIATAGRLR-UHFFFAOYSA-N
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Patent
US07569568B2

Procedure details

Diethylzinc (1.0 M in hexanes, 69 mL, 69 mmol) was added to a solution of tert-butyl-(4-isopropenyl-phenoxy)-dimethyl-silane (6.85 g, 27.6 mmol) in dichloroethane at 0° C. Diiodomethane (11.2 mL, 138 mmol) was then added dropwise to the solution and the resultant mixture was stirred at 0° C. for 0.5 h and allowed to warm to rt for 2 h. The opaque mixture was quenched with saturated aqueous NH4Cl. The aqueous phase was extracted with CH2Cl2 and the combined organic layers were washed with saturated aqueous NaHCO3. The organic layers were dried over sodium sulfate, filtered through celite, and concentrated. The crude TBS ether was dissolved in THF (50 mL) and TBAF (1.0 M in THF, 28 mL, 28 mmol) was added at rt. The solution was stirred for 2 h and then quenched with aqueous 1.0 M HCl. The aqueous phase was extracted with ethyl acetate and the combined organic layers were washed with saturated NaHCO3. The organic layers were dried over sodium sulfate, filtered and concentrated. Purification by silica-gel chromatography (1% 2-propanol/12% ethyl acetate in hexanes) provided 4-(1-methyl-cyclopropyl)-phenol (2.77 g, 68%) as a white solid.
Quantity
69 mL
Type
reactant
Reaction Step One
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
28 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Zn]CC)C.C([Si]([O:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]([CH3:22])=[CH2:21])=[CH:16][CH:15]=1)(C)C)(C)(C)C.ICI.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>ClC(Cl)C>[CH3:1][C:20]1([C:17]2[CH:16]=[CH:15][C:14]([OH:13])=[CH:19][CH:18]=2)[CH2:21][CH2:22]1 |f:3.4|

Inputs

Step One
Name
Quantity
69 mL
Type
reactant
Smiles
C(C)[Zn]CC
Name
Quantity
6.85 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
11.2 mL
Type
reactant
Smiles
ICI
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
28 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The opaque mixture was quenched with saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with CH2Cl2
WASH
Type
WASH
Details
the combined organic layers were washed with saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude TBS ether was dissolved in THF (50 mL)
CUSTOM
Type
CUSTOM
Details
quenched with aqueous 1.0 M HCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica-gel chromatography (1% 2-propanol/12% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(CC1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.77 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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